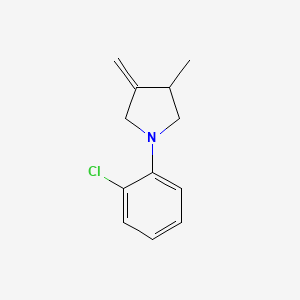
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetonitrile with methylamine, followed by cyclization and subsequent methylation. The reaction conditions typically involve the use of solvents such as toluene and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming various substituted derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to investigate its pharmacological properties, including potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be compared with other similar compounds, such as:
Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a cyclohexanone structure instead of a pyrrolidine ring.
Phencyclidine (PCP): Similar to ketamine, PCP has a different core structure but shares some pharmacological properties.
Methoxetamine (MXE): This compound is structurally related to ketamine and has similar dissociative effects.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
919361-71-0 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-methyl-4-methylidenepyrrolidine |
InChI |
InChI=1S/C12H14ClN/c1-9-7-14(8-10(9)2)12-6-4-3-5-11(12)13/h3-6,10H,1,7-8H2,2H3 |
InChI Key |
VXPOOWSJBNIHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1=C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


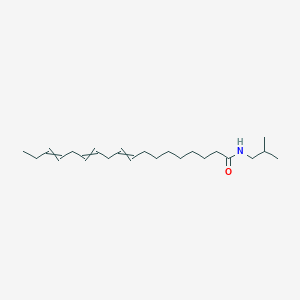
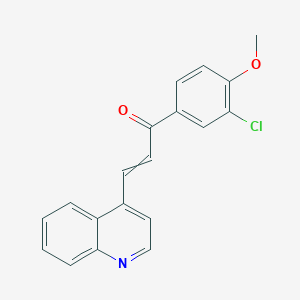
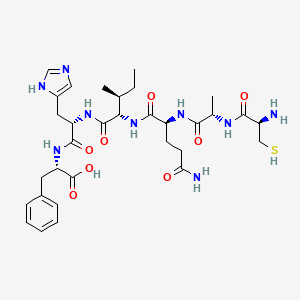

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
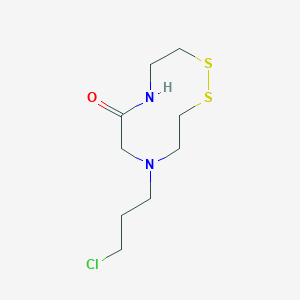
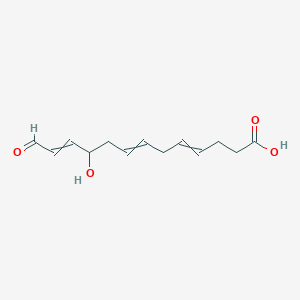
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
